11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as a bromine atom. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Core Structure: The core dibenzo[b,e][1,4]diazepin structure is synthesized through a series of cyclization reactions. This often involves the use of starting materials such as ortho-diamines and ortho-dihalides.
Introduction of Substituents: The ethoxy, methoxy, and bromine substituents are introduced through electrophilic aromatic substitution reactions. Reagents such as ethyl bromide, methanol, and bromine are commonly used.
Final Cyclization and Purification: The final step involves cyclization to form the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one ring system, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Chemistry: Continuous flow reactors can be employed to improve reaction efficiency and yield.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 11-(3-bromo-4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
- Substituent Pattern : The unique combination of ethoxy, methoxy, and bromine substituents distinguishes this compound from its analogs.
- Biological Activity : The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H33BrN2O6 |
---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H33BrN2O6/c1-6-40-30-20(32)11-19(16-25(30)36-2)29-28-23(33-21-9-7-8-10-22(21)34-29)12-17(13-24(28)35)18-14-26(37-3)31(39-5)27(15-18)38-4/h7-11,14-17,29,33-34H,6,12-13H2,1-5H3 |
InChI Key |
AGPJBRPFKKVLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)NC5=CC=CC=C5N2)OC |
Origin of Product |
United States |
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